molecular formula C10H7FN2 B061993 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile CAS No. 175136-84-2

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Cat. No.: B061993
CAS No.: 175136-84-2
M. Wt: 174.17 g/mol
InChI Key: JUBROZINNOMDLD-UHFFFAOYSA-N
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Description

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a useful research compound. Its molecular formula is C10H7FN2 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Applications

Polymers derived from 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile exhibit remarkable thermal stability, solubility in common organic solvents, and are useful in creating light-emitting devices due to their favorable electronic properties (Taranekar et al., 2006). Such polymers have been synthesized using Knoevenagel condensation polymerization reactions, leading to a variety of absorption and emission maxima, showcasing their potential in electroluminescence and lifetime properties.

Optoelectronics and Light-Emitting Devices

The modification of phenylene derivatives to create alternating polyfluorene copolymers demonstrates their application in light-emitting diodes (LEDs). The structural and electronic adjustments in the backbone of these polymers allow for a wide range of electroluminescent properties, making them suitable for use in high-performance LEDs (Taranekar et al., 2006).

Analytical Chemistry and Sensor Development

Compounds related to this compound have been explored for the detection of cyanide ions. A benzothiazole appended derivative was synthesized and demonstrated high selectivity and sensitivity towards CN− ions, showing potential for environmental monitoring and safety applications (Jothi et al., 2022).

Charge Transport and Electronic Properties

The introduction of fluoro substituents in phenylene-based compounds significantly affects their charge transport properties, as demonstrated in the synthesis and characterization of naphthalene diimide derivatives. These modifications can lead to materials that exhibit n-channel or ambipolar transistor behavior, highlighting the importance of molecular design in electronic applications (Zhang et al., 2014).

Advanced Materials Development

Research into poly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes in fuel cells showcases the versatility of fluoroaromatic compounds in creating materials with high ion exchange capacities and proton conductivities. These materials compare favorably to existing standards like Nafion, demonstrating their potential in energy technologies (Kim et al., 2009).

Safety and Hazards

Specific safety and hazard information for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBROZINNOMDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CC#N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371085
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-84-2
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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